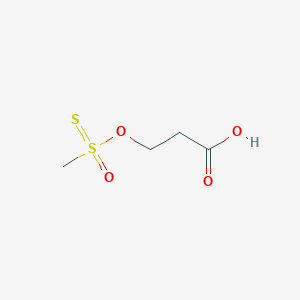
3-Methylsulfonothioyloxypropanoic acid
Description
3-Methylsulfonothioyloxypropanoic acid is a sulfur-containing organic compound characterized by a propanoic acid backbone substituted at the third carbon with a methylsulfonothioyloxy group (-O-SO₂-S-CH₃). This functional group combines sulfonyl (electron-withdrawing) and thioether (sulfur-based) moieties, imparting unique physicochemical properties.
Properties
Molecular Formula |
C4H8O4S2 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
3-methylsulfonothioyloxypropanoic acid |
InChI |
InChI=1S/C4H8O4S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |
InChI Key |
YGZDGSRXJVYYJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanethiosulfonic acid 2-carboxyethyl ester typically involves the esterification of methanethiosulfonic acid with a carboxylic acid derivative. One common method is the reaction of methanethiosulfonic acid with 2-carboxyethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of methanethiosulfonic acid 2-carboxyethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonothioyloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Methylsulfonothioyloxypropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methanethiosulfonic acid 2-carboxyethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This modification can lead to the inhibition of enzyme activity or alteration of protein function. The pathways involved in these interactions often include the formation of covalent bonds between the compound and the target molecule .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Functional Group Analysis
- Sulfonothioyloxy vs. Sulfonyl: The sulfonothioyloxy group (-O-SO₂-S-CH₃) in the target compound differs from the sulfonyl (-SO₂-) group in 3-(methylsulfonyl)propanoic acid. The thioether moiety could also enhance redox activity or metal coordination .
- Ester vs. Acid: Ethyl 3-(methylsulfonyl)propanoate is an ester derivative of 3-(methylsulfonyl)propanoic acid. Its lipophilicity makes it suitable for organic synthesis, whereas the carboxylic acid form (target compound) would exhibit higher water solubility and reactivity in aqueous environments .
- Thienyl vs. Sulfonothioyloxy: 3-(2-Thienyl)propanoic acid features a thiophene ring, enabling π-conjugation and applications in optoelectronics.
Reactivity and Stability
- Acidity: Sulfonyl groups (e.g., in 3-(methylsulfonyl)propanoic acid) strongly acidify adjacent protons (pKa ~2.1). The sulfonothioyloxy group’s mixed electronic effects may result in a slightly higher pKa, balancing electron withdrawal (via SO₂) and electron donation (via thioether) .
- Thermal and Oxidative Stability: Sulfonyl derivatives are generally stable under oxidative conditions, whereas thioether-containing compounds (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid) may oxidize to sulfoxides or sulfones, altering reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


